Enalaprilat is the active metabolite of the pro-drug enalapril, a dicarboxylate-containing angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. Enalaprilat prevents the conversion of angiotensin I into angiotensin II by inhibiting ACE, thereby leading to decreased vasopressor activity and resulting in vasodilation. This agent also decreases aldosterone secretion by the adrenal cortex, which leads to an increase in natriuresis.
The active metabolite of ENALAPRIL and one of the potent, intravenously administered, ANGIOTENSIN-CONVERTING ENZYME INHIBITORS. It is an effective agent for the treatment of essential hypertension and has beneficial hemodynamic effects in heart failure. The drug produces renal vasodilation with an increase in sodium excretion.
Enalaprilat dihydrate
CAS No.: 84680-54-6
Cat. No.: VC20759293
Molecular Formula: C18H26N2O6
Molecular Weight: 366.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 84680-54-6 |
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Molecular Formula | C18H26N2O6 |
Molecular Weight | 366.4 g/mol |
IUPAC Name | (2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]pyrrolidine-2-carboxylic acid;hydrate |
Standard InChI | InChI=1S/C18H24N2O5.H2O/c1-12(16(21)20-11-5-8-15(20)18(24)25)19-14(17(22)23)10-9-13-6-3-2-4-7-13;/h2-4,6-7,12,14-15,19H,5,8-11H2,1H3,(H,22,23)(H,24,25);1H2/t12-,14-,15-;/m0./s1 |
Standard InChI Key | MFNXXPRUKGSARH-XJPBFQKESA-N |
Isomeric SMILES | C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N[C@@H](CCC2=CC=CC=C2)C(=O)O.O |
SMILES | CC(C(=O)N1CCCC1C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O.O.O |
Canonical SMILES | CC(C(=O)N1CCCC1C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O.O |
Appearance | Assay:≥98%A crystalline solid |
Melting Point | 148 - 151 °C |
Chemical Properties and Structure
Enalaprilat dihydrate, identified by CAS number 84680-54-6, is a white to off-white solid compound with specific chemical and physical properties. The compound has a defined molecular structure with absolute stereochemistry and three defined stereocenters .
Basic Chemical Information
Enalaprilat dihydrate possesses the molecular formula C18H24N2O5·2H2O with a molecular weight of 384.4241 g/mol . The anhydrous form has a molecular formula of C18H26N2O6 with a weight of 366.41 g/mol . This discrepancy accounts for the two water molecules in the dihydrate form that contribute to its stability and solubility profile.
Physical Properties
The compound exhibits specific physical characteristics that influence its handling and formulation, as outlined in the table below:
Property | Value |
---|---|
Melting point | 151-159°C |
Optical rotation | [α]D25 -53.0~-56.0° (c=1, CH3OH) (Calculated on anhydrous basis) |
Recommended storage temperature | 2-8°C |
Water solubility | 14 mg/mL at 60°C (warming for 5 minutes) |
DMSO solubility | 64 mg/mL |
Physical form | Solid |
Color | White to Off-White |
Structural Identifiers
The structure can be represented through various chemical notations:
SMILES: O.O.CC@HC(=O)N2CCC[C@H]2C(O)=O
InChIKey: MZYVOFLIPYDBGD-MLZQUWKJSA-N
Pharmacological Action and Mechanism
Enalaprilat dihydrate functions as a potent, competitive, and long-acting angiotensin-converting enzyme (ACE) inhibitor with an IC50 of 1.94 nM . This pharmacological property makes it particularly effective in treating conditions related to the renin-angiotensin-aldosterone system (RAAS).
Primary Mechanism of Action
The beneficial effects of enalaprilat in hypertension and heart failure primarily result from suppression of the renin-angiotensin-aldosterone system . As an ACE inhibitor, it prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor that also stimulates aldosterone secretion. This blockade leads to:
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Decreased vasoconstriction
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Reduced aldosterone secretion
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Small increases in serum potassium (approximately 0.2 mEq/L in patients treated with enalapril alone for up to 48 weeks)
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Increased plasma renin activity due to removal of angiotensin II negative feedback on renin secretion
Secondary Mechanisms
ACE is identical to kininase, an enzyme that degrades bradykinin. While enalaprilat's mechanism is believed to be primarily through suppression of the renin-angiotensin-aldosterone system, it demonstrates antihypertensive activity even in patients with low-renin hypertension . The role of increased bradykinin levels, a potent vasodepressor peptide, in the therapeutic effects of enalaprilat remains to be fully elucidated.
Pharmacokinetics and Metabolism
The pharmacokinetic profile of enalaprilat provides insights into its absorption, distribution, metabolism, and excretion patterns, which are critical for understanding its clinical efficacy and safety.
Elimination and Half-life
The effective half-life for accumulation of enalaprilat, as determined from oral administration of multiple doses of enalapril maleate, is approximately 11 hours . Excretion of enalaprilat is primarily renal with more than 90 percent of an administered dose recovered in the urine as unchanged drug within 24 hours . Enalaprilat is poorly absorbed following oral administration, which explains why it is administered intravenously or as the prodrug enalapril for oral use.
Special Populations
The disposition of enalaprilat in patients with renal insufficiency resembles that in patients with normal renal function until the glomerular filtration rate is 30 mL/min or less. With glomerular filtration rate ≤30 mL/min, peak and trough enalaprilat levels increase, time to peak concentration increases, and time to steady state may be delayed . The effective half-life of enalaprilat is prolonged at this level of renal insufficiency, necessitating dosage adjustments.
Clinical Applications
Enalaprilat dihydrate has established therapeutic uses in several cardiovascular conditions, with specific indications supported by clinical evidence.
Hypertension Management
Enalaprilat is indicated for the treatment of hypertension, either alone or in combination with other antihypertensive agents, especially thiazide-type diuretics . The blood pressure lowering effects of enalaprilat and thiazides are approximately additive, enhancing its utility in treatment-resistant hypertension. Clinical studies have shown that black hypertensive patients (usually a low-renin hypertensive population) had a smaller average response to enalaprilat monotherapy than non-black patients .
Heart Failure Treatment
Enalaprilat is indicated for the treatment of symptomatic congestive heart failure, usually in combination with diuretics and digitalis . In these patients, enalaprilat improves symptoms, increases survival, and decreases the frequency of hospitalization. This makes it a cornerstone therapy in the management of heart failure, particularly in patients with reduced ejection fraction.
Asymptomatic Left Ventricular Dysfunction
In clinically stable asymptomatic patients with left ventricular dysfunction (ejection fraction ≤35 percent), enalaprilat decreases the rate of development of overt heart failure and decreases the incidence of hospitalization for heart failure . This preventive application highlights its value in early intervention for patients at risk of developing symptomatic heart failure.
Dosage and Administration
The appropriate administration of enalaprilat dihydrate varies depending on the clinical context, patient characteristics, and the condition being treated.
Administration Route and Preparation
Enalaprilat Injection should be administered as a slow intravenous infusion . It may be administered as provided or diluted with up to 50 mL of a compatible diluent. Parenteral drug products should be inspected visually for particulate matter and discoloration prior to use whenever solution and container permit.
Compatibility and Stability
Enalaprilat Injection as supplied and mixed with several intravenous diluents maintains full activity for 24 hours at room temperature . Compatible diluents include:
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5 percent Dextrose Injection
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0.9 percent Sodium Chloride Injection
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0.9 percent Sodium Chloride Injection in 5 percent Dextrose
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5 percent Dextrose in Lactated Ringer's Injection
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B. Braun ISOLYTE E
Dosing Considerations
For patients at risk of excessive hypotension (heart failure, hyponatremia, high dose diuretic therapy, recent intensive diuresis, renal dialysis, or severe volume/salt depletion), therapy should be started under close medical supervision . The starting dose should be no greater than 0.625 mg administered intravenously over a period of no less than five minutes and preferably longer (up to one hour) .
For dialysis patients and others at risk of excessive hypotension, single doses of enalaprilat as low as 0.2 mg have produced excessive hypotension in normotensive patients with these diagnoses . This underscores the importance of individualized dosing based on patient characteristics and clinical status.
Research Findings
Scientific investigations have provided valuable insights into the biological activity and therapeutic potential of enalaprilat dihydrate beyond its established clinical applications.
In Vitro Studies
Research has demonstrated that enalaprilat dihydrate attenuates the IGF-I induced neonatal rat cardiac fibroblast growth (30% reduction) in a concentration-dependent fashion, with an IC50 of 90 mM . This finding suggests potential applications in modulating cardiac remodeling and fibrosis, which are important pathophysiological processes in heart failure and other cardiovascular diseases.
In Vivo Research
Studies in animal models have shown that enalaprilat dihydrate (0.01%-2.9% in eyedrop solution) demonstrates a significant intraocular pressure (IOP)-lowering effect in rabbits . This observation points to possible therapeutic applications in ophthalmology, particularly for conditions characterized by elevated intraocular pressure such as glaucoma.
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